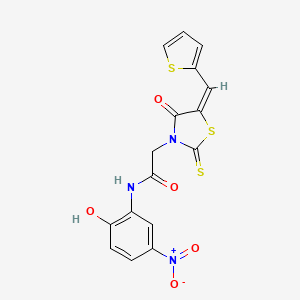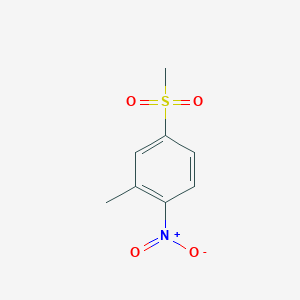![molecular formula C7H10ClF2NO2 B3008546 Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride CAS No. 2343963-95-9](/img/structure/B3008546.png)
Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The presence of the term “azaspiro” indicates that one of the rings in the spirocyclic structure contains a nitrogen atom . The “difluoro” suggests the presence of two fluorine atoms, and “carboxylate” indicates the presence of a carboxyl group (−COO−) in the molecule .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray diffraction, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the carboxylate group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclo[3.1.0]hexanes
The compound is utilized in the synthesis of bicyclo[3.1.0]hexanes, which are valuable for their all-carbon quaternary center. This synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using organic or iridium photoredox catalysts and blue LED irradiation . The process is highly diastereoselective and yields important building blocks for medicinal chemistry.
Development of Bio-active Compounds
Bicyclo[2.1.1]hexanes, which can be derived from the compound , play an increasingly important role in the development of new bio-active compounds. These structures are sp3-rich and provide a novel chemical space that can improve solubility, activity, and conformational restriction of drug candidates .
Enantioselective Synthesis
The compound serves as a precursor in the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates. This synthesis is achieved through an organocatalytic formal [4 + 2] cycloaddition reaction, allowing access to a wide range of products with high enantioselectivity from simple starting materials .
Inertial Measurement/Navigation Systems
Although not directly related to the compound EN300-7426390, the code “EN300” is associated with EMCORE’s precision fiber optic inertial measurement/navigation units. These systems are used in applications where GPS is unavailable or denied, such as drones, dismounted soldier applications, and oil and gas exploration .
Control of N-Nitrosamine Impurities
The compound may be studied in the context of controlling N-nitrosamine impurities in chemical drug production. N-nitrosamines are linked to an elevated risk of several cancers, and their levels are mandated to be controlled in commercial drugs .
Chemical Space Exploration
The compound’s structure allows for the exploration of new atom and exit-vector arrangements in bicyclo[2.1.1]hexane scaffolds. This exploration is crucial for accessing a diverse range of exit vectors and fully exploiting the rich chemical space surrounding the [2.1.1] platform .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2.ClH/c1-12-5(11)4-6(3-10-4)2-7(6,8)9;/h4,10H,2-3H2,1H3;1H/t4-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGMTWWTUZCUFP-SCBRTWSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(CC2(F)F)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@]2(CC2(F)F)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)
![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)


![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)


![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)
![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)
![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)
